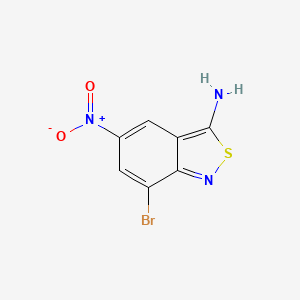
2-Ethyl-4-hydroxybenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-4-hydroxybenzonitrile is an organic compound with the molecular formula C9H9NO It is a derivative of benzonitrile, featuring an ethyl group at the second position and a hydroxyl group at the fourth position on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-4-hydroxybenzonitrile can be achieved through several methods. One common approach involves the reaction of 2-ethylphenol with cyanogen bromide in the presence of a base, such as sodium hydroxide, to form the desired nitrile. Another method includes the dehydration of 2-ethyl-4-hydroxybenzaldoxime using a dehydrating agent like phosphorus oxychloride.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
化学反応の分析
Types of Reactions
2-Ethyl-4-hydroxybenzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: 2-Ethyl-4-hydroxybenzoic acid or 2-Ethyl-4-hydroxybenzophenone.
Reduction: 2-Ethyl-4-aminobenzonitrile.
Substitution: 2-Ethyl-4-chlorobenzonitrile or 2-Ethyl-4-alkoxybenzonitrile.
科学的研究の応用
2-Ethyl-4-hydroxybenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
作用機序
The mechanism of action of 2-Ethyl-4-hydroxybenzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The hydroxyl and nitrile groups can form hydrogen bonds and other interactions with target molecules, affecting their function and activity.
類似化合物との比較
Similar Compounds
2-Hydroxybenzonitrile: Lacks the ethyl group, making it less hydrophobic.
4-Hydroxybenzonitrile: Lacks the ethyl group, affecting its reactivity and solubility.
2-Ethylbenzonitrile: Lacks the hydroxyl group, altering its chemical properties.
Uniqueness
2-Ethyl-4-hydroxybenzonitrile is unique due to the presence of both the ethyl and hydroxyl groups, which influence its chemical reactivity and physical properties. This combination allows for specific interactions and applications that are not possible with the similar compounds listed above.
特性
CAS番号 |
14143-33-0 |
|---|---|
分子式 |
C9H9NO |
分子量 |
147.17 g/mol |
IUPAC名 |
2-ethyl-4-hydroxybenzonitrile |
InChI |
InChI=1S/C9H9NO/c1-2-7-5-9(11)4-3-8(7)6-10/h3-5,11H,2H2,1H3 |
InChIキー |
JMGUNNZMGWBEAH-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C=CC(=C1)O)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-Oxo-2-[3-(trifluoromethyl)phenyl]ethyl]cyclohexane-1-carboxylic acid](/img/structure/B14125982.png)



![2-(Piperidin-1-yl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3,4-dicarbonitrile](/img/structure/B14126011.png)
![(Z)-7-[(1R,2R,3S,5S)-3,5-dihydroxy-2-[(E)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-ethylhept-5-enamide](/img/structure/B14126012.png)

![benzyl 2-[9-(4-ethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B14126020.png)



![1-(2-Cyanophenyl)-3-[3-(furan-2-ylmethyl)-2-oxoquinazolin-4-yl]urea](/img/structure/B14126040.png)


